
4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL 1-BENZENESULFONATE
Description
4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL 1-BENZENESULFONATE is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a butyl group, a chlorine atom, and a benzenesulfonate ester, which contribute to its unique chemical properties.
Properties
IUPAC Name |
(4-butyl-6-chloro-2-oxochromen-7-yl) benzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO5S/c1-2-3-7-13-10-19(21)24-17-12-18(16(20)11-15(13)17)25-26(22,23)14-8-5-4-6-9-14/h4-6,8-12H,2-3,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFFZFJPAXHVJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL 1-BENZENESULFONATE typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature for about an hour .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL 1-BENZENESULFONATE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the coumarin core.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Derivatives with different substituents replacing the chlorine atom.
Oxidation: Oxidized forms of the coumarin core.
Hydrolysis: 4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL and benzenesulfonic acid.
Scientific Research Applications
4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL 1-BENZENESULFONATE has several applications in scientific research:
Medicinal Chemistry: Used as a precursor for synthesizing biologically active molecules with potential therapeutic effects.
Biological Studies: Investigated for its antimicrobial and anti-inflammatory properties.
Industrial Applications: Potential use in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL 1-BENZENESULFONATE involves its interaction with various molecular targets. The compound can inhibit enzymes like bacterial DNA gyrase, leading to antimicrobial effects . It may also modulate inflammatory pathways by interacting with specific receptors and enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
- 2- [ (4-Butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
- 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
Uniqueness
4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL 1-BENZENESULFONATE is unique due to the presence of the benzenesulfonate ester, which imparts distinct
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